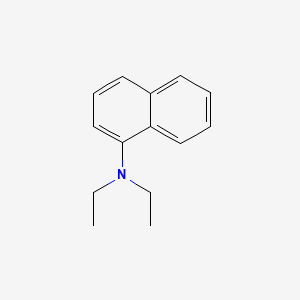

N,N-Diethyl-1-naphthylamine

Description

Contextualization within Naphthylamine Derivative Chemistry

N,N-Diethyl-1-naphthylamine is a member of the larger family of naphthylamines, which are derivatives of naphthalene (B1677914). The parent compounds, 1-naphthylamine (B1663977) and 2-naphthylamine, are primary aromatic amines. The substitution of the hydrogen atoms on the amino group with alkyl groups, such as the two ethyl groups in this compound, significantly modifies the compound's properties. This diethyl substitution enhances its solubility and can influence its reactivity compared to its dimethyl counterpart, N,N-Dimethyl-1-naphthylamine, or the primary amine, 1-naphthylamine. smolecule.com

The electronic properties of the naphthalene ring system, combined with the electron-donating nature of the diethylamino group, make this compound a valuable building block in organic synthesis. It can act as an aminating agent, used to introduce a diethylamino group into other molecules. biosynth.com The reactivity of the aromatic ring and the nitrogen atom allows for a variety of chemical transformations, leading to the synthesis of more complex molecules. smolecule.com

Significance of this compound in Contemporary Research

The significance of this compound in modern research is multifaceted, with notable applications in analytical chemistry and materials science.

One of its key roles is as a reagent in chemical analysis. While the related compound, N,N-Dimethyl-1-naphthylamine, is well-known for its use in the Griess test for detecting nitrites, the principles of diazo dye formation are relevant to the broader class of N-alkylated naphthylamines. sigmaaldrich.comchemicalbook.comwikipedia.orglookchem.com This type of reaction is crucial for environmental monitoring, such as determining nitrite (B80452) levels in water and soil, and in the food industry. lookchem.com

Furthermore, the fluorescent properties of naphthylamine derivatives are of great interest. 1-Naphthylamine itself is a fluorescent compound. aatbio.com The substitution on the amino group can modulate these properties. Studies on similar molecules with N,N-diethylamino groups have shown that interactions with solvents can significantly affect their fluorescence lifetimes. researchgate.net This suggests the potential for this compound to be used as a fluorescent probe, where changes in its emission spectrum or lifetime could indicate changes in its local environment.

In the realm of materials science, research has explored the use of this compound as a corrosion inhibitor and as a component in the synthesis of antioxidants and vulcanization accelerators for the rubber industry. smolecule.comlookchem.com Its ability to form protective layers on metal surfaces and to influence the properties of polymers highlights its industrial relevance. lookchem.com

Scope and Objectives of Current Academic Inquiry on this compound

Current academic research on this compound is focused on several key areas:

Synthesis and Functionalization: Developing more efficient and sustainable synthetic routes to this compound and its derivatives is an ongoing objective. This includes exploring novel catalytic systems and reaction conditions. smolecule.com

Photophysical Properties: A primary goal is to thoroughly characterize the fluorescence and phosphorescence properties of this compound. Researchers are investigating how its emission is influenced by solvent polarity, viscosity, and specific interactions with other molecules. researchgate.net This knowledge is crucial for designing new fluorescent sensors and probes.

Applications in Analytical Chemistry: Efforts are being made to develop new analytical methods based on this compound. This includes its use as a derivatizing agent for the sensitive detection of various analytes.

Materials Science Applications: The exploration of this compound in the development of new materials continues. This includes its incorporation into polymers to enhance their thermal or photostability, and further investigation into its role as a corrosion inhibitor for different metals and alloys. smolecule.comlookchem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N smolecule.comlookchem.comcymitquimica.com |

| Molecular Weight | 199.29 g/mol lookchem.comcymitquimica.com |

| Boiling Point | 285 °C lookchem.com |

| Density | 1.01 g/mL lookchem.com |

| Flash Point | 121.1 °C lookchem.com |

| Vapor Pressure | 0.00288 mmHg at 25°C lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-3-15(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEMRIJDZGESRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058915 | |

| Record name | 1-Naphthalenamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-95-7 | |

| Record name | N,N-Diethyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-alpha-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-.ALPHA.-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI5L987JR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 1 Naphthylamine

Established Synthetic Pathways for N,N-Diethyl-1-naphthylamine and its Direct Precursors

The synthesis of this compound and its immediate precursors can be achieved through various methods, including direct alkylation and multi-step synthetic sequences.

Alkylation Reactions of 1-Naphthylamine (B1663977) with Diethylamine (B46881) in Catalytic Systems

The direct alkylation of 1-naphthylamine represents a primary route to this compound. One patented method involves the reaction of 1-naphthylamine with ethanol (B145695) in the presence of a phosphorus oxyhalide catalyst, such as phosphorus oxychloride (POCl3), at elevated temperatures and pressures. google.com In a specific example, a mixture of 1-naphthylamine, ethanol, and POCl3 yields a crude product containing this compound alongside N-ethyl-1-naphthylamine and unreacted 1-naphthylamine. google.com This indicates that the reaction proceeds through a stepwise ethylation of the primary amine.

Another common laboratory and industrial approach is the alkylation of 1-naphthylamine using ethylating agents like diethyl sulfate (B86663) or ethyl bromide under basic conditions. While specific catalytic systems for the direct reaction with diethylamine are less commonly detailed in readily available literature, the principle of amine alkylation is well-established.

The following table summarizes a reported synthesis involving the alkylation of 1-naphthylamine.

| Reactants | Catalyst | Product Composition |

| 1-Naphthylamine, Ethanol | POCl3 | 30% 1-Naphthylamine, 52% N-Ethyl-1-naphthylamine, 6% this compound |

Table 1: Product distribution from the alkylation of 1-naphthylamine with ethanol. google.com

Multi-Step Synthetic Approaches for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264), involving Alkylation of Ethylenediamine (B42938) Derivatives

A related and important compound, N,N-Diethyl-N'-1-naphthylethylenediamine oxalate, is synthesized through a multi-step process. The synthesis of the free base, N,N-Diethyl-N'-1-naphthylethylenediamine, is a key step. This can be achieved by the alkylation of an ethylenediamine derivative. For instance, diethylamine can be reacted with 2-chloroethylamine (B1212225) hydrochloride in an autoclave, using a sodium methoxide (B1231860) solution as an acid-binding agent. google.com This reaction produces N,N-diethylethylenediamine.

The subsequent step involves coupling this diamine with a naphthalene-containing moiety, followed by salt formation with oxalic acid. The direct neutralization of N,N-Diethyl-N'-1-naphthylethylenediamine with oxalic acid in a suitable solvent yields the desired oxalate salt. smolecule.com This method is straightforward and allows for purification through recrystallization. smolecule.com

Derivatization and Functionalization Strategies Involving the this compound Scaffold or Related Naphthylamines

The naphthylamine core, including that of this compound, is a versatile scaffold for further chemical modifications, leading to a diverse range of functionalized molecules.

Synthesis of Schiff Bases from 1-Naphthylamine Hydrochloride and Aldehydes

Schiff bases, or imines, are readily formed through the condensation reaction of primary amines with aldehydes or ketones. iiste.orgcore.ac.uk Specifically, 1-naphthylamine hydrochloride can be reacted with various aldehydes in an alcoholic medium, often with an acid catalyst like glacial acetic acid, to produce Schiff bases. iiste.orgcore.ac.uk The reaction typically involves refluxing the mixture for several hours. iiste.org

For example, the reaction of 1-naphthylamine hydrochloride with benzaldehyde, naphthalene-1-carbaldehyde, or 2-furfuraldehyde yields the corresponding N-aryl or N-heteroarylmethylene-naphthalene-1-amines. iiste.org These reactions are generally monitored by thin-layer chromatography (TLC) to determine completion. The resulting Schiff bases are often stable, crystalline solids and can be characterized by various spectroscopic methods. iiste.org

The table below provides examples of Schiff bases synthesized from 1-naphthylamine hydrochloride.

| Aldehyde Reactant | Resulting Schiff Base |

| Benzaldehyde | N-[(E)-Phenylmethylene]Naphthalene-1-Amine (NPNA) |

| Naphthalene-1-carbaldehyde | N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine (NNNA) |

| 2-Furfuraldehyde | N-[(E)-2-Furylmethylene]Naphthalene-1-Amine (NFNA) |

Table 2: Examples of Schiff bases derived from 1-naphthylamine hydrochloride. iiste.org

Halogenation Reactions of N,N-Dialkylaniline N-Oxides, including N,N-Dimethyl-1-naphthylamine N-Oxide, for Selective Aryl Halide Formation

The selective introduction of halogen atoms onto the aromatic ring of N,N-dialkyl-1-naphthylamines can be achieved through the reactivity of their corresponding N-oxides. A study has shown that N,N-dialkylaniline N-oxides, including N,N-dimethyl-1-naphthylamine N-oxide, can be selectively halogenated. scispace.com

Treatment of N,N-dimethylaniline N-oxides with thionyl bromide leads to para-bromination, while treatment with thionyl chloride results predominantly in ortho-chlorination. scispace.com For N,N-dimethyl-1-naphthylamine N-oxide, reaction with thionyl bromide affords 4-bromo-N,N-dimethyl-1-naphthylamine, and reaction with thionyl chloride gives 2-chloro-N,N-dimethyl-1-naphthylamine. scispace.com This method provides a practical route to regioselectively monohalogenated anilines, which can be difficult to access through other means. scispace.com The reaction proceeds by a temporary increase in the oxidation level of the nitrogen atom, followed by the excision of the weak N-O bond upon treatment with the thionyl halide at low temperatures. scispace.comnih.gov

The following table summarizes the regioselective halogenation of N,N-dimethyl-1-naphthylamine N-oxide.

| Reagent | Product | Regioselectivity |

| Thionyl bromide | 4-Bromo-N,N-dimethyl-1-naphthylamine | para-bromination |

| Thionyl chloride | 2-Chloro-N,N-dimethyl-1-naphthylamine | ortho-chlorination |

Table 3: Regioselective halogenation of N,N-dimethyl-1-naphthylamine N-oxide. scispace.com

Formation of N-(Diphenylphosphino)-naphthylamine Chalcogenides from 1-Naphthylamine and Chlorodiphenylphosphine (B86185)

Functionalization of the amine group of 1-naphthylamine can be accomplished by reaction with phosphorus-containing electrophiles. The reaction of 1-naphthylamine with one equivalent of chlorodiphenylphosphine in the presence of a base like triethylamine (B128534) yields N-(diphenylphosphino)-1-naphthylamine. researchgate.netresearchgate.net

This phosphino-amine can be further reacted with elemental sulfur or selenium to form the corresponding chalcogenides. researchgate.netresearchgate.net For instance, refluxing N-(diphenylphosphino)-1-naphthylamine with elemental sulfur or grey selenium in toluene (B28343) results in the formation of N-(diphenylphosphinothioyl)-1-naphthylamine and N-(diphenylphosphinoselenoyl)-1-naphthylamine, respectively. researchgate.netresearchgate.net These compounds have been characterized using multinuclear NMR spectroscopy and X-ray crystallography. researchgate.netresearchgate.net

The synthetic route is outlined in the table below.

| Reactants | Intermediate Product | Final Product (with Chalcogen) |

| 1-Naphthylamine, Chlorodiphenylphosphine | N-(Diphenylphosphino)-1-naphthylamine | N-(Diphenylphosphinothioyl)-1-naphthylamine (with Sulfur) or N-(Diphenylphosphinoselenoyl)-1-naphthylamine (with Selenium) |

Table 4: Synthesis of N-(Diphenylphosphino)-naphthylamine Chalcogenides. researchgate.netresearchgate.net

Preparation of N,N-Diethyl- and N,N-Dimethylaniline Oxides and their Characterization

The synthesis of tertiary aromatic amine N-oxides, such as N,N-diethylaniline oxide and N,N-dimethylaniline oxide, is a fundamental transformation in organic chemistry. These compounds are typically prepared through the oxidation of the corresponding tertiary anilines. A common and effective method involves the use of peracids, for instance, m-chloroperbenzoic acid (mCPBA), in an anhydrous solvent like dichloromethane. This reaction selectively oxidizes the nitrogen atom of the tertiary amine to form the N-oxide.

The general procedure involves dissolving the parent aniline, either N,N-dimethylaniline or N,N-diethylaniline, in a suitable solvent, followed by the controlled addition of the oxidizing agent. The reaction progress can be monitored using standard chromatographic techniques. Upon completion, the N-oxide product is purified, often through column chromatography, to remove unreacted starting materials and byproducts.

Characterization of the resulting N-oxides is crucial to confirm their structure and purity. A study involving twelve meta- and para-substituted N,N-dimethylanilines and eleven corresponding N,N-diethylanilines detailed their preparation and characterization. researchgate.net Spectroscopic methods are paramount in this process. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used to validate the molecular structure and confirm the molecular ion, respectively. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), often with UV detection. The basicity of these amine oxides has also been studied, with pKa values determined in water, which correlate well with the Hammett equation, indicating that electronic effects from substituents on the benzene (B151609) ring are transmitted to the N-oxide group. researchgate.net

Table 1: Synthesis and Characterization of Tertiary Aniline N-Oxides

| Compound | Parent Amine | Typical Oxidizing Agent | Characterization Methods | Key Findings |

|---|---|---|---|---|

| N,N-Dimethylaniline N-oxide | N,N-Dimethylaniline | m-chloroperbenzoic acid (mCPBA) | NMR, HRMS, HPLC | Serves as a versatile intermediate in organic synthesis. |

Advanced Synthetic Techniques and Reaction Conditions in Naphthylamine Chemistry

Catalysis in Naphthylamine Derivatization

Catalysis plays a pivotal role in the derivatization of naphthylamines, enabling efficient and selective transformations that would otherwise be difficult to achieve. Modern catalytic systems offer pathways to new molecular architectures under mild conditions.

One notable example is the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives. mdpi.com Research has shown that in the presence of a silver catalyst, such as silver(I) oxide (Ag₂O), the direct amination of the naphthalene (B1677914) core at the C4 position can be achieved using azodicarboxylates as the aminating agent. Control experiments confirmed that the reaction does not proceed in the absence of the Ag₂O catalyst, highlighting its essential role. mdpi.com

Another frontier in this area involves the use of gold(I)-N-heterocyclic carbene (NHC) complexes for the π-activation of alkynes. rsc.org A highly reactive and broadly applicable catalyst, [Au(Np#)Cl], which is based on a modular peralkylated naphthylamine scaffold, has been developed. This catalyst has demonstrated superior reactivity compared to classical gold catalysts in reactions like hydrocarboxylation and hydroamination of alkynes, even facilitating the late-stage derivatization of complex pharmaceutical compounds. rsc.org The derivatization of 1-naphthylamine is also employed in analytical methods, where it is used as a precolumn derivatization reagent with sodium cyanoborohydride to analyze carbohydrates via RP-HPLC. researchgate.net

Table 2: Catalytic Systems in Naphthylamine Derivatization

| Reaction Type | Catalyst | Substrates | Key Feature |

|---|---|---|---|

| C4-H Amination | Silver(I) Oxide (Ag₂O) | 1-Naphthylamine derivatives, Azodicarboxylates | Direct, regioselective amination at the C4 position at room temperature. mdpi.com |

| Alkyne π-Activation | [Au(Np#)Cl] (Au(I)-NHC complex) | Alkynes, various nucleophiles | High reactivity and broad applicability in hydrofunctionalization reactions. rsc.org |

Regioselectivity and Stereoselectivity in Naphthylamine-Based Syntheses

Controlling regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D orientation of the product) is a central challenge in organic synthesis. In naphthylamine chemistry, significant advances have been made in directing the outcomes of reactions to produce specific isomers.

The atropoenantioselective amination of naphthylamines is a powerful strategy for creating axially chiral N-C atropisomers, which are stereoisomers arising from restricted rotation around a single bond. nih.gov Research has demonstrated a direct enantioselective C-H amination of N-phenyl-2-naphthylamine derivatives using a chiral phosphoric acid (CPA) catalyst. The catalyst forms dual hydrogen bonds with both the naphthylamine and the aminating agent (an azodicarboxylate), while π-π stacking interactions between the substrate and the catalyst guide the stereochemical outcome, leading to high enantioselectivity (e.g., 94% ee for one derivative). nih.gov

Regioselectivity is governed by different factors. In enzymatic reactions, the architecture of the enzyme's active site is the primary determinant. For instance, in the oxidation of aromatic substrates by naphthalene 1,2-dioxygenase, the orientation of the substrate within the active site dictates which part of the molecule is oxidized. nih.gov Structural studies of this enzyme complexed with various substrates reveal that substrate binding orientation is the key factor controlling product regioselectivity. nih.gov Similarly, in palladium-catalyzed reactions, it is possible to achieve regioselective distal and atroposelective olefination of arenes, demonstrating that modern synthetic methods can overcome traditional challenges in controlling reaction sites. researchgate.net

Optimization of Purity through Recrystallization

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving impurities behind in the solution.

In the synthesis of naphthylamine derivatives, recrystallization is a critical step to achieve high purity, which is often essential for subsequent applications. For example, in the synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate, an intermediate is purified via recrystallization from an acetone-water mixture to remove unreacted starting materials. The final product's purity, confirmed to be greater than 98% by HPLC, is achieved through this meticulous purification step.

The choice of solvent is paramount for successful recrystallization. In another instance, involving the synthesis of N-methyl-1-naphthylamine, the final product is collected via distillation and then recrystallized from nitromethane (B149229) to yield the pure crystalline compound. This method is particularly advantageous for producing high-purity material suitable for use as pharmaceutical intermediates. The effectiveness of the purification is typically validated using analytical techniques like HPLC. nih.gov

Table 3: Recrystallization Solvents for Naphthylamine Derivatives

| Compound/Intermediate | Recrystallization Solvent | Purpose |

|---|---|---|

| Tertiary amine intermediate | Acetone-water mixture | Removal of unreacted starting materials. |

Spectroscopic Characterization and Elucidation of N,n Diethyl 1 Naphthylamine and Derivatives

Vibrational Spectroscopy Applications (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups within N,N-Diethyl-1-naphthylamine and its derivatives. The presence of specific vibrational modes in the IR spectrum allows for the confirmation of key structural features. For instance, in derivatives of 1-naphthylamine (B1663977), the N-H stretching vibration is a key indicator, typically appearing in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthyl ring and the aliphatic diethylamino group are observed in the 2800–3100 cm⁻¹ region. libretexts.org

In N-alkyl-naphthylamine derivatives that incorporate a carbonyl group, a strong absorption band corresponding to the C=O stretch is readily identifiable. For example, in N-acyl-1-naphthylamine derivatives, this band appears around 1717-1725 cm⁻¹. mdpi.org The aromatic C=C stretching vibrations of the naphthalene (B1677914) ring typically produce a series of bands in the 1400–1650 cm⁻¹ region. researchgate.net Furthermore, the C-N stretching vibration of the diethylamino group can be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. wpmucdn.com The precise positions of these bands can be influenced by the nature and position of substituents on the naphthyl ring or the alkyl chains.

Table 1: Characteristic FT-IR Absorption Peaks for Functional Groups in Naphthylamine Derivatives

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300–3500 | Medium |

| Alkyl (C-H) | Stretch | 2850–3000 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000–3100 | Medium |

| Carbonyl (C=O) | Stretch | 1717–1725 | Strong |

| Aromatic (C=C) | Stretch | 1400–1650 | Medium-Weak |

| Amine (C-N) | Stretch | 1000–1300 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound and its derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (1H) NMR Studies of Naphthylamine Derivatives

¹H NMR spectroscopy provides valuable information on the number and connectivity of protons in a molecule. In the case of this compound, the ethyl protons give rise to characteristic signals. The methyl protons (CH₃) typically appear as a triplet, while the methylene (B1212753) protons (CH₂) appear as a quartet due to spin-spin coupling with the adjacent methyl group. The exact chemical shifts of these signals can be influenced by the electronic environment.

The aromatic protons of the naphthyl ring system exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these aromatic protons are highly sensitive to the substitution pattern on the naphthalene ring. For example, in 1-naphthylamine, the aromatic protons show a complex multiplet, and the amine protons appear as a broad singlet. chemicalbook.com In N-phenyl-1-naphthylamine, the signals for the phenyl and naphthyl protons are observed in distinct regions. chemicalbook.com For N,N-dimethyl-1-naphthylamine, the methyl protons appear as a singlet, and the aromatic protons show a characteristic pattern. chemicalbook.comnih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Naphthylamine Derivatives

| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) | Other Protons (ppm) |

| 1-Naphthylamine chemicalbook.com | 6.7-7.8 (m) | - | 4.0 (br s, NH₂) |

| N-Phenyl-1-naphthylamine chemicalbook.com | 6.8-8.0 (m) | - | 5.8 (br s, NH) |

| N,N-Dimethyl-1-naphthylamine nih.gov | 6.9-8.0 (m) | 2.84 (s, 6H, N(CH₃)₂) | - |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. m = multiplet, s = singlet, br s = broad singlet.

Carbon (13C) NMR Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment. For this compound, the carbon atoms of the ethyl groups will appear in the upfield region of the spectrum, typically between 10 and 50 ppm. wisc.edu

The ten carbon atoms of the naphthalene ring will give rise to a series of signals in the aromatic region, generally between 110 and 150 ppm. wisc.edu The carbon atom directly attached to the nitrogen (C1) is significantly influenced by the electron-donating diethylamino group and will have a distinct chemical shift. Substituents on the naphthyl ring will cause predictable shifts in the positions of the corresponding carbon signals. For example, in N,N-dimethyl-1-naphthylamine, the methyl carbons appear around 45 ppm, and the aromatic carbons are observed in the range of 105-145 ppm. chemicalbook.com In N-acyl derivatives, the carbonyl carbon will appear significantly downfield, typically in the range of 160-180 ppm. mdpi.org

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Naphthylamine Derivatives

| Compound | Aromatic Carbons (ppm) | Alkyl Carbons (ppm) | Other Carbons (ppm) |

| N,N-Dimethyl-1-naphthylamine chemicalbook.com | 105-145 | ~45 (N-CH₃) | - |

| 2-Naphthylamine spectrabase.com | 109-145 | - | - |

| N-Acyl-1-naphthylamine Derivative mdpi.org | Aromatic region | Aliphatic region | ~164-172 (C=O) |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Other Multinuclear NMR Applications (e.g., 31P, 77Se NMR for Chalcogenides)

For derivatives of this compound that incorporate other NMR-active nuclei, multinuclear NMR provides further structural insights. In particular, for chalcogenide derivatives containing phosphorus or selenium, ³¹P and ⁷⁷Se NMR are powerful tools.

³¹P NMR: In N-(diphenylphosphino)-naphthylamine derivatives, the phosphorus atom gives a characteristic signal in the ³¹P NMR spectrum. The chemical shift of this signal is sensitive to the oxidation state and coordination environment of the phosphorus atom. For example, the ³¹P NMR spectrum of (1-NHC₁₀H₇)PPh₂ shows a singlet at δ = 34.3 ppm. researchgate.net Upon oxidation to the corresponding sulfide (B99878) or selenide, this signal shifts downfield. researchgate.net In more complex systems with multiple phosphorus atoms, ³¹P-³¹P coupling can be observed, providing information about the connectivity of the phosphorus centers. researchgate.net

⁷⁷Se NMR: For selenium-containing derivatives, ⁷⁷Se NMR is a valuable technique. The ⁷⁷Se chemical shift spans a very wide range, making it highly sensitive to the chemical environment of the selenium atom. organicchemistrydata.org In compounds like (1-NHC₁₀H₇)P(Se)Ph₂, the ⁷⁷Se NMR spectrum exhibits a singlet with satellite peaks due to coupling with the adjacent ³¹P nucleus (¹JSeP). researchgate.net The magnitude of this coupling constant provides information about the nature of the P-Se bond. researchgate.net The natural abundance of ⁷⁷Se is low (7.63%), so these experiments can be time-consuming. huji.ac.il

Table 4: Multinuclear NMR Data for Naphthylamine Chalcogenide Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

| (1-NHC₁₀H₇)PPh₂ | ³¹P | 34.3 | - | researchgate.net |

| (1-NHC₁₀H₇)P(S)Ph₂ | ³¹P | 53.4 | - | researchgate.net |

| (1-NHC₁₀H₇)P(Se)Ph₂ | ³¹P | 48.1 | ¹JSeP = 765.2 | researchgate.net |

| (1-NHC₁₀H₇)P(Se)Ph₂ | ⁷⁷Se | -238.8 | ¹JSeP = 765.2 | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its derivatives.

Steady-State Fluorescence Measurements

N,N-Dialkyl-1-naphthylamines are known to be fluorescent compounds. Their fluorescence properties, including the emission maximum and quantum yield, are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com This sensitivity arises from a significant change in the dipole moment of the molecule upon excitation to the singlet excited state, which is characteristic of an intramolecular charge transfer (ICT) process from the nitrogen donor to the naphthalene acceptor. mdpi.com

The fluorescence emission of naphthylamine derivatives can be influenced by the presence of substituents and the specific isomerism. researchgate.net For instance, the introduction of electron-withdrawing groups can lead to a red-shift in the emission spectrum. The formation of inclusion complexes with host molecules like cyclodextrins can also significantly alter the fluorescence properties by changing the microenvironment around the fluorophore. researchgate.net In some cases, dual emission has been observed for naphthylamine derivatives, which can be attributed to the existence of different excited states, such as locally excited and charge-transfer states. researchgate.net The study of these fluorescence properties is crucial for applications in areas such as fluorescent probes and sensors. nih.govresearchgate.net

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the dynamic processes that occur in the excited state of a molecule. montana.edu This method provides insights into the lifetimes of excited states and the kinetics of various relaxation pathways, such as energy transfer and solvent relaxation. montana.eduinstras.com

In the study of naphthylamine derivatives, time-resolved fluorescence spectroscopy has been instrumental in understanding their photophysical properties. researchgate.netrsc.org For instance, research on 1-aminonaphthalene and its N,N-dimethyl derivative has shown that the red shift observed in the emission spectra in polar solvents is due to two primary relaxation mechanisms. rsc.org The first is an intramolecular rearrangement of the amino group, and the second is a bulk relaxation of the solvent dipoles around the excited-state dipole moment of the solute. rsc.org These processes lead to a fluorescent state with significant charge-transfer character. rsc.org

The fluorescence decay of these compounds is often complex and can be described by multi-exponential functions, indicating the presence of multiple excited-state species or relaxation pathways. instras.comresearchgate.net The fluorescence lifetime of naphthylamine derivatives has been observed to decrease with increasing emission energy and increase with the dielectric constant of the solvent. researchgate.net These findings are crucial for understanding the solvent-solute interactions and the nature of the excited state. researchgate.net

| Parameter | Observation | Compound Class |

| Fluorescence Lifetime | Decreases with increasing emission energy | Naphthylamine derivatives researchgate.net |

| Fluorescence Lifetime | Increases with increasing solvent dielectric constant | Naphthylamine derivatives researchgate.net |

| Emission Spectrum | Red-shift in polar solvents | 1-Aminonaphthalene and N,N-Dimethyl-1-aminonaphthalene rsc.org |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. bbec.ac.inshu.ac.uk The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.ukgpatindia.com The specific wavelengths of light absorbed provide information about the types of electronic transitions occurring. bbec.ac.in

For aromatic amines like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions. bbec.ac.ingpatindia.com The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at higher energies (shorter wavelengths). bbec.ac.inbspublications.net The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital, are generally less intense and occur at lower energies (longer wavelengths). shu.ac.ukbspublications.net

The solvent environment can influence the positions of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, a shift to shorter wavelengths. shu.ac.uk This is due to the increased solvation and stabilization of the non-bonding electrons in the ground state. shu.ac.uk

In a study of Schiff bases derived from 1-naphthylamine, the UV spectrum in DMF showed a π→π* transition for the azomethine group (CH=N) at approximately 301-330 nm. iiste.org

| Transition Type | Typical Wavelength Region | Characteristics |

| π → π | 200-400 nm | High intensity, occurs in unsaturated systems. bbec.ac.ingpatindia.com |

| n → π | >200 nm | Low intensity, occurs in molecules with heteroatoms containing lone pairs. shu.ac.ukgpatindia.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound, the molecular ion peak [M]+ would correspond to its molecular weight of 199.29 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. In the case of this compound, characteristic fragments would arise from the cleavage of bonds within the molecule. For instance, the loss of an ethyl group (C2H5) would result in a fragment ion with a lower m/z value. The fragmentation of similar compounds, like N-phenyl-1-naphthylamine, has been studied in the context of analyzing atmospheric particles. copernicus.org

The NIST Mass Spectrometry Data Center provides reference spectra that can be used to identify unknown compounds. For this compound, prominent peaks in the mass spectrum are observed at m/z values of 199, 184, 154, and 106. nih.gov

| m/z Value | Possible Fragment | Significance |

| 199 | [C14H17N]+ | Molecular Ion Peak nih.gov |

| 184 | [C13H14N]+ | Loss of a methyl group (CH3) |

| 154 | [C11H12N]+ | Further fragmentation |

| 44 | [C2H6N]+ | Base peak for dimethylamine, indicating a common fragment type for dialkylamines. docbrown.info |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. velp.comnih.gov This method is crucial for verifying the elemental composition of a synthesized compound and confirming its purity. velp.comfilab.fr The technique involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. nih.gov The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified to determine the elemental composition. nih.gov

For a pure sample of this compound (C14H17N), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from a CHN analyzer should closely match these theoretical percentages, typically within a ±0.4% deviation for publication in scholarly journals. nih.gov

For example, the elemental analysis of a related Schiff base, N-[(E)-Phenylmethylene]Naphthalene-1-Amine (C17H13N), showed experimental values of C: 88.18%, H: 5.87%, and N: 5.95%, which are in good agreement with the calculated values of C: 88.28%, H: 5.67%, and N: 6.06%. iiste.org Similarly, for N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264) (C₁₈H₂₄N₂O₄), the elemental analysis conformed to the calculated percentages of C: 65.17%, H: 7.26%, and N: 8.45%. lgcstandards.com

Theoretical Elemental Composition of this compound (C14H17N)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage |

| Carbon (C) | 12.011 | 14 | 168.154 | 84.37% |

| Hydrogen (H) | 1.008 | 17 | 17.136 | 8.60% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.03% |

| Total | 199.297 | 100.00% |

Photophysical Phenomena and Excited State Dynamics of N,n Diethyl 1 Naphthylamine

Intramolecular Charge Transfer (ICT) States and Solvatochromism

The photophysical behavior of N,N-Diethyl-1-naphthylamine and related naphthylamine derivatives is significantly influenced by the formation of intramolecular charge transfer (ICT) states upon photoexcitation. This phenomenon, where an electron is transferred from the amino group (donor) to the naphthalene (B1677914) ring (acceptor), leads to a highly polar excited state and is responsible for the observed solvatochromism. researchgate.netekb.egxmu.edu.cnmdpi.com

Solvent Effects on Emission Spectra and Relaxation Processes of Naphthylamine Derivatives

The emission spectra of naphthylamine derivatives, including this compound, are highly sensitive to the polarity of the solvent. mdpi.comiku.edu.tr In nonpolar solvents, the emission spectrum typically consists of a single band. acs.org However, as solvent polarity increases, a significant red-shift (bathochromic shift) in the fluorescence emission is observed. researchgate.netekb.eg This shift is indicative of the stabilization of the polar ICT excited state by the polar solvent molecules. mdpi.com For instance, studies on structurally similar N,N-dimethyl-1-naphthylamine (1DMAN) show a pronounced red-shift when moving from nonpolar solvents like n-hexane to polar solvents like acetonitrile (B52724). acs.org

The solvent environment also affects the relaxation processes of the excited state. In polar solvents, the increased stabilization of the ICT state can lead to a decrease in the energy gap between the excited state and the ground state, which can influence the rates of non-radiative decay processes. acs.orgrsc.org The fluorescence lifetime of some naphthylamine derivatives has been observed to increase with the solvent's dielectric constant. researchgate.net This is attributed to the solvent-induced changes in the energy landscape of the excited state, affecting the competition between radiative (fluorescence) and non-radiative decay pathways. acs.orgrsc.org

Dipole Moment Changes Upon Photoexcitation and Solvent Polarity Sensitivity

Photoexcitation of this compound and its analogs leads to a substantial increase in the molecular dipole moment. mdpi.comacs.org This change is a direct consequence of the intramolecular charge transfer from the electron-donating amino group to the electron-accepting naphthalene moiety. researchgate.netmdpi.com The excited state possesses a much larger dipole moment compared to the ground state. researchgate.netekb.eg

This significant change in dipole moment upon excitation is the fundamental reason for the high sensitivity of their fluorescence to solvent polarity, a phenomenon known as solvatochromism. mdpi.comiku.edu.tr The large excited-state dipole moment results in strong interactions with polar solvent molecules, leading to a greater stabilization of the excited state in more polar environments. mdpi.com This stabilization lowers the energy of the emitted photon, causing the observed red-shift in the fluorescence spectrum. mdpi.com The magnitude of this solvatochromic shift can be correlated with solvent polarity scales, such as the ET(30) scale, providing a quantitative measure of the solvent's effect. mdpi.com The significant difference between the ground and excited state dipole moments is a hallmark of molecules undergoing efficient intramolecular charge transfer. researchgate.netnih.gov

Non-Radiative Deactivation Pathways

Internal Conversion (IC) Mechanisms in 1-Aminonaphthalenes

Internal conversion (IC) is a non-radiative transition between electronic states of the same multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). mit.edu For 1-aminonaphthalenes, including N,N-dialkyl derivatives, IC can be a particularly efficient deactivation channel, especially in nonpolar solvents. acs.org This process is often thermally activated and is influenced by molecular geometry and the energy gap between the involved electronic states. acs.orgrsc.orgresearchgate.net

A key factor governing the IC rate in these molecules is the twist angle of the amino group relative to the naphthalene plane. acs.orgacs.org A larger twist angle in the ground state, as seen in N,N-dimethyl-1-naphthylamine (1DMAN), has been correlated with a more efficient IC process. acs.orgrsc.org It is believed that the IC process proceeds through a conical intersection between the S₁ and S₀ potential energy surfaces. researchgate.netnih.gov The proximity of the S₁ and a higher-lying excited state (S₂) can also influence the IC rate by flattening the S₁ potential energy surface, thereby lowering the activation barrier for internal conversion. rsc.orgresearchgate.net

The efficiency of the IC reaction in 1-aminonaphthalenes generally decreases with increasing solvent polarity. acs.orgrsc.org This is attributed to a larger activation energy for IC in more polar environments. acs.org

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a non-radiative process involving a change in spin multiplicity, typically from an excited singlet state (S₁) to a triplet state (T₁). mit.edu For many 1-aminonaphthalene derivatives, the quantum yield of ISC is relatively small, especially when compared to internal conversion. acs.org For example, in n-hexane, the ISC yield for N,N-dimethyl-1-naphthylamine (1DMAN) is significantly lower than that of 1-aminonaphthalene (1AN). acs.org

The rate of ISC is influenced by spin-orbit coupling, which facilitates the "forbidden" transition between singlet and triplet states. mit.edu In some naphthalene derivatives, ISC can be the dominant non-radiative pathway, particularly when it involves transitions to higher-lying triplet states (T₂-T₄) rather than directly to T₁. mit.edu However, for 1-aminonaphthalenes, IC often plays a more significant role in the non-radiative deactivation of the S₁ state. acs.orgmit.edu

Temperature Dependence of Non-Radiative Rates

The rates of non-radiative deactivation processes in 1-aminonaphthalenes, particularly internal conversion, are often dependent on temperature. acs.org The IC process is typically thermally activated, meaning its rate constant increases with temperature. acs.orgrsc.orgresearchgate.net This can be observed experimentally as a decrease in the fluorescence decay time and quantum yield at higher temperatures. acs.org

By studying the fluorescence decay times as a function of temperature, it is possible to determine the activation energy (Eₐ) for the internal conversion process. acs.org For instance, with N,N-dimethyl-1-naphthylamine (1DMAN), a thermally activated IC process is observed, which is particularly efficient in nonpolar solvents at ambient temperatures. acs.org The activation energy for this process has been found to increase with solvent polarity, explaining the observed slowing of the IC rate in more polar environments. acs.org

Below is a data table summarizing the photophysical properties of N,N-dimethyl-1-naphthylamine (1DMAN), a close analog of this compound, and other related 1-aminonaphthalenes in different solvents at 25°C.

Data for 1DMAN and 1AN are from reference acs.org. ΦIC is calculated as 1 - Φf - ΦISC. "N/A" indicates data not available in the cited source.

Photoionization Processes in N,N-Dimethyl-1-aminonaphthalene in Aqueous Solution

The photoionization of N,N-dimethyl-1-aminonaphthalene (DMAN), a structurally similar compound to this compound, has been studied in aqueous solutions using nanosecond laser photolysis and fluorescence measurements. researchgate.net The pathways of photoionization are highly dependent on the acidity of the solution, which is a consequence of the different acid-dissociation constant (pKa) values for the ground state (S₀), the lowest excited singlet state (S₁), and the triplet state (T₁). researchgate.net

Upon laser excitation at 266 nm in solutions with a pH greater than 6.0, direct electron ejection occurs from the nonrelaxed S₁ state of DMAN. researchgate.net In the pH range of 2.0 to 4.0, a different mechanism is observed: the protonated form of DMAN (DMANH⁺) undergoes proton dissociation in the S₁ state, which is then followed by electron ejection to produce the DMAN cation radical (DMAN⁺•). researchgate.net In addition to these rapid processes originating from the singlet state, a slower electron-ejection process from the T₁ state of DMAN has also been identified. researchgate.net These distinct, pH-dependent photoionization mechanisms are summarized in the table below.

| pH Range | Predominant Species | Excited State | Photoionization Pathway | Final Product |

| > 6.0 | DMAN | S₁ (nonrelaxed) | Direct Electron Ejection | DMAN⁺• |

| 2.0 - 4.0 | DMANH⁺ | S₁ | Proton Dissociation followed by Electron Ejection | DMAN⁺• |

| All | DMAN | T₁ | Slow Electron Ejection | DMAN⁺• |

Computational and Theoretical Chemistry Studies on N,n Diethyl 1 Naphthylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and the energies of different electronic states, which are crucial for determining a molecule's reactivity and photophysical properties.

Density Functional Theory (DFT) Applications for Geometries, Frontier Orbital Energy Levels, and Charge Transfer

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations can be employed to determine the optimized geometry of N,N-Diethyl-1-naphthylamine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Charge transfer within the molecule can be analyzed using population analysis methods like Mulliken charge distribution. This analysis would provide insight into the partial atomic charges on each atom, revealing the electron-donating effect of the diethylamino group on the naphthalene (B1677914) ring.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is illustrative and based on expected trends from similar molecules, as specific data for this compound is not available.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.0 to -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 to -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 1.5 to 2.5 D | Indicates overall polarity of the molecule |

Time-Dependent DFT (TD-DFT) for Excited States and Electron Density Distribution

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly valuable for understanding a molecule's photophysical properties, such as its absorption and emission spectra.

For this compound, TD-DFT calculations could predict the energies of its low-lying singlet and triplet excited states. This information is crucial for understanding its fluorescence and phosphorescence behavior. The calculations would also provide insights into the nature of these excited states, for example, whether they are localized on the naphthalene ring (π-π* transitions) or involve charge transfer from the diethylamino group to the aromatic system (intramolecular charge transfer - ICT).

Analysis of the electron density distribution in the ground and excited states would reveal how the electronic structure changes upon photoexcitation. In molecules with ICT character, a significant shift in electron density from the donor (diethylamino group) to the acceptor (naphthalene ring) is expected in the excited state.

Ab Initio Calculations for Molecular Geometries and Twist Angles

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain a very precise molecular geometry.

A key structural parameter for this compound is the twist angle of the diethylamino group with respect to the plane of the naphthalene ring. This angle is determined by a balance between the steric hindrance of the ethyl groups and the electronic stabilization gained from the delocalization of the nitrogen lone pair into the aromatic π-system. Ab initio calculations would be well-suited to accurately predict this twist angle, which in turn influences the molecule's electronic and photophysical properties.

Molecular Dynamics Simulations for Solvent Effects and Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between a solute and solvent molecules over time.

An MD simulation of this compound in a solvent like water or an organic solvent would provide detailed information about the solvation shell around the molecule. It could reveal the preferred orientation of solvent molecules around the solute and the strength of solute-solvent interactions, such as hydrogen bonding (if applicable) and van der Waals forces. Understanding these interactions is crucial for predicting how the solvent will affect the molecule's properties, including its absorption and emission spectra (solvatochromism).

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to predict how a molecule will interact with other molecules, such as biological macromolecules.

Ligand-Binding Predictions through Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This technique is widely used in drug discovery to screen for potential drug candidates.

While there are no specific molecular docking studies reported for this compound, its structural similarity to other biologically active naphthylamine derivatives suggests it could be a subject for such investigations. A molecular docking study would involve computationally placing this compound into the binding site of a target protein and calculating a "docking score" that estimates the binding affinity. The results would predict the most likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Analysis of Intermolecular Forces, including Hydrophobic and Hydrogen Bonding Interactions

Computational models are pivotal in dissecting the non-covalent interactions that govern the behavior of this compound in various chemical environments. The structure of this molecule—comprising a large, aromatic naphthalene core and two flexible ethyl groups attached to a nitrogen atom—gives rise to a distinct profile of intermolecular forces.

Hydrophobic Interactions: The primary intermolecular forces associated with this compound are hydrophobic in nature. The extensive surface area of the fused naphthalene ring system, combined with the nonpolar alkyl chains of the two ethyl groups, results in significant van der Waals forces and a strong propensity for hydrophobic interactions. nih.govresearchgate.net In aqueous environments, theoretical models predict that these hydrophobic regions will drive the molecule to minimize contact with water, a phenomenon known as the hydrophobic effect. researchgate.net This can lead to aggregation or preferential partitioning into nonpolar media. The interaction is governed by changes in the organization of water molecules surrounding the nonpolar surfaces of the solute. nih.gov

Hydrogen Bonding Interactions: As a tertiary amine, the nitrogen atom in this compound possesses a lone pair of electrons and can therefore act as a hydrogen bond acceptor. However, it lacks a hydrogen atom directly bonded to the nitrogen, making it incapable of functioning as a hydrogen bond donor. Computational studies on similar sterically hindered amines suggest that the accessibility of the nitrogen's lone pair is a critical factor. The two ethyl groups and the bulky naphthalene ring create significant steric hindrance around the nitrogen atom, which may limit its ability to form strong hydrogen bonds with donor molecules like water or alcohols. chemrxiv.orgnih.gov While weak C-H···O interactions between the aromatic or alkyl C-H bonds and a hydrogen bond acceptor are theoretically possible, they are generally much weaker than conventional hydrogen bonds. vnu.edu.vn

The balance between these forces dictates the compound's solubility and its interaction with biological macromolecules or other chemical species. The dominant hydrophobic character suggests poor solubility in water and strong affinity for lipidic or nonpolar environments.

| π-π Stacking | Naphthalene ring | Moderate | Potential interaction between aromatic rings of adjacent molecules. |

Prediction of Photophysical Parameters and Spectroscopic Signatures

Theoretical chemistry, particularly through the use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for predicting the photophysical properties and spectroscopic signatures of molecules like this compound. mdpi.comdntb.gov.ua These calculations can forecast how the molecule interacts with light, offering insights into its electronic structure and potential applications in areas like fluorescence probing.

The core chromophore of this compound is the naphthalene ring system. The electronic transitions of this aromatic system, primarily π → π* transitions, are responsible for its characteristic absorption and fluorescence spectra. The substitution of the amino group at the 1-position significantly influences these properties. Furthermore, the presence of two electron-donating ethyl groups on the nitrogen atom is expected to modulate the electronic distribution within the naphthalene ring, causing shifts in the spectral bands compared to the parent compound, 1-naphthylamine (B1663977).

Key photophysical parameters that can be predicted through computational methods include:

Absorption Maximum (λmax): The wavelength at which the molecule absorbs light most strongly. The diethylamino group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted naphthalene or 1-naphthylamine.

Emission Maximum (λem): The wavelength at which the molecule emits light most strongly after excitation. This is also predicted to be red-shifted.

Stokes Shift: The difference in wavelength between the absorption and emission maxima.

Fluorescence Quantum Yield (ΦF): The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Excited-State Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Table 2: Predicted vs. Reference Photophysical Parameters

| Parameter | 1-Naphthylamine (Reference) aatbio.com | This compound (Theoretical Prediction) | Computational Method |

|---|---|---|---|

| Absorption Max (λmax) | ~316 nm | Predicted red-shift (>316 nm) | TD-DFT |

| Emission Max (λem) | ~434 nm | Predicted red-shift (>434 nm) | TD-DFT |

| Stokes Shift | 118 nm | Dependent on λmax and λem | Calculated from predicted spectra |

| Fluorescence Quantum Yield (ΦF) | Not specified | Calculation requires solvent and excited state models | Advanced quantum chemical calculations |

| Excited-State Lifetime (τ) | Not specified | Calculation requires analysis of excited state potential energy surfaces | Advanced quantum chemical calculations |

Biological and Biochemical Investigations of N,n Diethyl 1 Naphthylamine and Its Analogues

Cellular Interactions and Biological Activities

The biological activities of N,N-Diethyl-1-naphthylamine analogues are diverse, with research pointing towards effects on cell viability, potential enzymatic modulation, and significant antimicrobial properties.

Research into the biological effects of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (B1200264) indicates that the compound exhibits notable biological activity and has been investigated for its impact on cell viability and proliferation. smolecule.com General findings suggest that the compound is toxic when ingested or upon dermal contact, which underscores the need for careful handling in laboratory environments. smolecule.com

The interactions of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate with biological systems may extend to the modulation of enzyme activity or cellular signaling pathways. smolecule.com One source suggests that this compound can inhibit enzyme activity in damaged human serum. biosynth.com The oxalate moiety itself is known to interact with various signaling pathways. For example, studies have demonstrated that oxalate can affect the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of tight junctions in endothelial cells. nih.gov Specifically, sodium oxalate exposure has been shown to inhibit this pathway in Mardin-Darby canine kidney (MDCK) cells, leading to reduced cell viability and disruption of epithelial barrier integrity. researchgate.net

Furthermore, the PKA signaling pathway has been identified as a regulator of oxalate transport in human intestinal epithelial cells. researchgate.net While these findings relate to the oxalate ion, they provide a plausible framework for the potential mechanisms of action of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate. However, direct evidence of this compound's effect on specific enzymes or signaling cascades is currently lacking in the scientific literature, and further research is necessary to confirm these potential modulatory roles.

A significant area of investigation for naphthylamine derivatives has been their antimicrobial properties. Thiosemicarbazones, in particular, have demonstrated considerable potential as antibacterial and antifungal agents. dergipark.org.trresearchgate.netrsc.org These compounds are synthesized through the condensation of thiosemicarbazides with aldehydes or ketones and can exhibit a broad spectrum of biological activities. dergipark.org.tr

Studies on various thiosemicarbazone derivatives have reported a range of minimum inhibitory concentrations (MICs) against several pathogenic microorganisms. For instance, some thiosemicarbazone complexes have shown potent antimicrobial activity with MIC values as low as 0.018 µg/mL against both E. coli and S. aureus. dergipark.org.tr In some cases, the antimicrobial efficacy of these synthetic compounds is comparable to that of standard drugs like ciprofloxacin. dergipark.org.tr

The antimicrobial activity of naphthylamine derivatives is not limited to thiosemicarbazones. Other analogues, such as those incorporating a thiazolidinone moiety, have also been synthesized and evaluated. These compounds have shown antibacterial activity against Gram-positive bacteria like S. aureus and B. subtilis, with some derivatives exhibiting activity similar to aminopenicillins. nih.gov However, their efficacy against Gram-negative bacteria such as E. coli and K. pneumoniae has been found to be lower. nih.gov The antifungal activity of these derivatives has also been noted, with some compounds showing effects comparable to fluconazole. nih.gov

The mechanism of action for the antimicrobial effects of thiosemicarbazones is thought to involve the chelation of metal ions essential for microbial growth and the inhibition of key enzymes. Their metal complexes, in some instances, exhibit enhanced antimicrobial activity compared to the free ligands. researchgate.net

Antimicrobial Activity of Naphthylamine Derivatives

| Compound Type | Microorganism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Thiosemicarbazone Complexes | E. coli | 0.018 - >1000 | dergipark.org.tr |

| Thiosemicarbazone Complexes | S. aureus | 0.018 - 128 | dergipark.org.tr |

| Thiazolidinone Derivatives | S. aureus | Similar to aminopenicillins | nih.gov |

| Thiazolidinone Derivatives | B. subtilis | Similar to aminopenicillins | nih.gov |

| Thiazolidinone Derivatives | K. pneumoniae | 500 - 1000 | nih.gov |

| Thiazolidinone Derivatives | E. coli | 500 - 1000 | nih.gov |

| Thiosemicarbazones | Mycobacterium tuberculosis | 0.5 - 16 | dergipark.org.tr |

| Thiosemicarbazones | Gram-positive bacteria | 0.49 - 7.8 | dergipark.org.tr |

| Thiosemicarbazones | Fungi | 7.8 - >1000 | dergipark.org.tr |

Molecular Binding and Recognition Mechanisms

The interaction of this compound and its analogues with metal ions and biological macromolecules is a key aspect of their biochemical profile. These interactions are fundamental to their mechanisms of action and potential applications in various fields.

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate possesses the structural features of a chelating agent, capable of binding to transition metal ions. smolecule.com The ethylenediamine (B42938) backbone provides two nitrogen atoms that can coordinate with a metal center, forming a stable chelate ring. sigmaaldrich.com This property is well-documented for ethylenediamine and its derivatives, which are known to form stable complexes with a variety of metal ions, including Cu(II), Ni(II), and Zn(II). scispace.com The stability of these complexes is quantified by their stability constants (log K), with higher values indicating stronger binding. scispace.com

While the specific stability constants for the complexes of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate with various transition metals are not detailed in the available literature, the principles of chelation chemistry suggest that it would form stable complexes. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, would contribute to the stability of these interactions. researchgate.net The chelation of metal ions can have significant biological implications, as it can alter the bioavailability and reactivity of these ions. For instance, the antimicrobial activity of some thiosemicarbazones is attributed to their ability to chelate essential metal ions. researchgate.net

The naphthylamine moiety is a key structural feature that facilitates interactions with biological macromolecules. A notable example is the interaction of naphthylamine derivatives with odorant binding proteins (OBPs). nih.gov OBPs are small, soluble proteins found in the olfactory systems of insects and are responsible for binding and transporting odorant molecules to their receptors. nih.gov

N-phenyl-1-naphthylamine (1-NPN), a compound structurally related to this compound, is widely used as a fluorescent probe in competitive binding assays to study the affinity of various ligands for OBPs. nih.govtandfonline.comnih.govresearchgate.net When 1-NPN binds to the hydrophobic pocket of an OBP, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (a blue shift). tandfonline.com This phenomenon allows for the determination of the dissociation constant (Kd) of the OBP/1-NPN complex, which is typically in the micromolar range. nih.gov

The binding of other ligands to the OBP can be assessed by their ability to displace 1-NPN, resulting in a decrease in fluorescence intensity (quenching). nih.gov This competitive binding assay has been instrumental in characterizing the ligand-binding profiles of various OBPs. nih.gov For example, studies with the odorant binding protein from the yellow fever mosquito, Aedes aegypti (AaegOBP1), have utilized 1-NPN to measure the binding of insect repellents. nih.gov The interaction between this compound and OBPs, while not directly studied, can be inferred to follow a similar mechanism of binding within the hydrophobic pocket of the protein.

Binding Affinities of N-phenyl-1-naphthylamine (1-NPN) with Odorant Binding Proteins

| Odorant Binding Protein | Organism | Dissociation Constant (Kd) for 1-NPN (µM) | Reference |

|---|---|---|---|

| OBP2 | Apis cerana (Eastern honeybee) | Not specified, but binding confirmed | tandfonline.com |

| AaegOBP1 | Aedes aegypti (Yellow fever mosquito) | 3.31 ± 0.48 | nih.gov |

| Various OBPs | Plutella xylostella (Diamondback moth) | In the micromolar range | researchgate.net |

| Various OBPs | Anopheles gambiae (Malaria mosquito) | In the micromolar range | nih.gov |

Ligand-Binding Assays Utilizing Naphthylamine-Based Fluorescent Probes (e.g., N-Phenyl-1-naphthylamine)

Naphthylamine derivatives, particularly N-Phenyl-1-naphthylamine (NPN), are widely utilized as fluorescent probes in ligand-binding assays. These assays are instrumental in characterizing the binding affinities of ligands to various proteins, notably odorant-binding proteins (OBPs) and other carrier proteins. The underlying principle of these assays hinges on the photophysical properties of NPN. In aqueous solutions, NPN exhibits weak fluorescence. However, upon binding to hydrophobic pockets within a protein, its fluorescence quantum yield increases significantly, and the emission maximum typically undergoes a blue shift.

This change in fluorescence provides a sensitive measure of the binding event. The dissociation constant (Kd) of the fluorescent probe to the protein can be determined by titrating the protein with increasing concentrations of the probe and measuring the corresponding increase in fluorescence intensity.

Competitive binding assays are a powerful extension of this technique. In these experiments, a pre-formed complex of the protein and the fluorescent probe is titrated with a putative ligand. If the ligand binds to the same site as the probe, it will displace the probe, leading to a decrease in fluorescence intensity. This quenching of fluorescence can be used to determine the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the unlabeled ligand. This method is particularly valuable for screening libraries of compounds for their ability to bind to a specific protein.

N-Phenyl-1-naphthylamine has been successfully employed as a fluorescent probe to measure the binding affinities of various ligands to proteins like odorant binding proteins (OBPs). nih.gov For instance, it has been used to characterize the binding of ligands to OBPs in insects, which play a crucial role in olfaction. nih.gov The dissociation constants for 1-NPN with these proteins are typically in the micromolar range. nih.gov Beyond OBPs, NPN has also been used as a hydrophobic probe to study the phase transitions of membrane lipids and to probe the fluidity of cell membranes. ncats.io Its fluorescence is sensitive to the local environment, making it a valuable tool for investigating the energy state of membranes. nih.gov

Table 1: Examples of Ligand-Binding Assays Utilizing N-Phenyl-1-naphthylamine (1-NPN)

| Protein/System | Ligand(s) Studied | Key Findings |

| Odorant-Binding Proteins (OBPs) of Plutella xylostella | Various odorants and pheromones | 1-NPN binds to the OBPs with dissociation constants in the micromolar range, enabling the determination of binding affinities for a range of ligands. nih.gov |

| Chemosensory Protein (CSP) from Frankliniella occidentalis | Anisic aldehyde, geraniol, methyl salicylate | 1-NPN was used as a fluorescent probe to determine the binding affinities of 19 volatile substances, revealing high affinities for the mentioned compounds. ijpsjournal.com |

| Recombinant Female Lacrimal Gland Protein (rFLP) | 2-isobutyl-3-methoxypyrazine (IBMP), β-citronellol | Competitive displacement of 1-NPN was used to determine the binding affinities of these odorants to rFLP. researchgate.net |

| Escherichia coli Cytochrome o | Ascorbate, Phenazine methosulfate | The fluorescence of NPN responds to the oxidation-reduction state of cytochrome o incorporated into phospholipid vesicles. nih.gov |

Pharmacological and Therapeutic Potential as Lead Compounds

The naphthylamine scaffold, including this compound and its analogues, represents a privileged structure in medicinal chemistry, serving as a foundational core for the development of novel therapeutic agents. While this compound itself is primarily recognized for its industrial applications, its structural analogues have been the subject of extensive research, revealing a broad spectrum of pharmacological activities and significant potential as lead compounds in drug discovery. The planar aromatic nature of the naphthalene (B1677914) ring system allows for effective interaction with various biological targets, including enzymes and nucleic acids.

Research into substituted naphthylamine derivatives has uncovered promising activities across several therapeutic areas. For instance, various α-naphthylamine derivatives have demonstrated significant cytotoxic and antifungal properties. nih.gov Specifically, certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines have shown activity against human cancer cell lines, including breast, non-small cell lung, and central nervous system cancers, with IC50 values below 10 μg/mL. nih.gov In the realm of infectious diseases, N-(pyridinylmethyl)-naphthalen-1-amines have exhibited activity against opportunistic human pathogenic fungi. nih.gov

Furthermore, modifications to the naphthylamine core have yielded compounds with potent anti-inflammatory and analgesic effects. A study on newer substituted beta-aminonaphthalenes revealed that these compounds possess significant anti-inflammatory and analgesic activities and were found to be less ulcerogenic than the standard drug phenylbutazone. nih.gov The antimicrobial potential of naphthylamine derivatives is also noteworthy. Thiazolidinone derivatives bearing a nitronaphthylamine substituent have been shown to possess both antibacterial and antifungal properties, with some compounds exhibiting activity comparable to aminopenicillins and the antifungal agent fluconazole. nih.gov